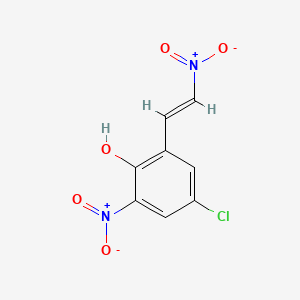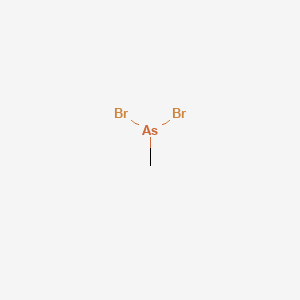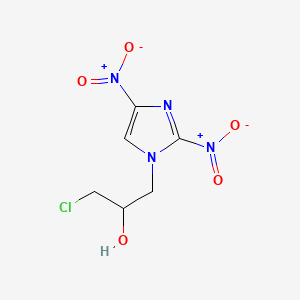
Phenol, 4-chloro-2-nitro-6-(2-nitroethenyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phenol, 4-chloro-2-nitro-6-(2-nitroethenyl)- is a complex organic compound with the molecular formula C8H5ClN2O5 This compound is characterized by the presence of a phenol group substituted with chlorine, nitro, and nitroethenyl groups
Méthodes De Préparation
The synthesis of Phenol, 4-chloro-2-nitro-6-(2-nitroethenyl)- typically involves nucleophilic aromatic substitution reactions. The presence of electron-withdrawing groups such as nitro groups in the ortho and para positions significantly enhances the reactivity of the aromatic ring towards nucleophiles . Industrial production methods may involve multi-step synthesis processes, including nitration, halogenation, and subsequent substitution reactions under controlled conditions .
Analyse Des Réactions Chimiques
Phenol, 4-chloro-2-nitro-6-(2-nitroethenyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding quinones.
Reduction: Reduction reactions typically target the nitro groups, converting them to amino groups.
Substitution: Nucleophilic aromatic substitution is a common reaction, especially in the presence of strong nucleophiles and electron-withdrawing groups. Common reagents used in these reactions include reducing agents like hydrogen gas with a catalyst, oxidizing agents like potassium permanganate, and nucleophiles such as amines. Major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
Phenol, 4-chloro-2-nitro-6-(2-nitroethenyl)- has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial properties.
Medicine: Explored for its potential therapeutic effects, particularly in drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of Phenol, 4-chloro-2-nitro-6-(2-nitroethenyl)- involves its interaction with molecular targets through its reactive functional groups. The nitro groups can participate in redox reactions, while the phenol group can form hydrogen bonds and other interactions with biological molecules. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .
Comparaison Avec Des Composés Similaires
Phenol, 4-chloro-2-nitro-6-(2-nitroethenyl)- can be compared with similar compounds such as:
Phenol, 2-chloro-4-nitro-: Similar structure but lacks the nitroethenyl group.
Phenol, 2,4-dichloro-6-nitro-: Contains an additional chlorine substituent.
Phenol, 2,6-dimethyl-4-nitro-: Substituted with methyl groups instead of chlorine. The uniqueness of Phenol, 4-chloro-2-nitro-6-(2-nitroethenyl)- lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Propriétés
Numéro CAS |
65923-99-1 |
|---|---|
Formule moléculaire |
C8H5ClN2O5 |
Poids moléculaire |
244.59 g/mol |
Nom IUPAC |
4-chloro-2-nitro-6-[(E)-2-nitroethenyl]phenol |
InChI |
InChI=1S/C8H5ClN2O5/c9-6-3-5(1-2-10(13)14)8(12)7(4-6)11(15)16/h1-4,12H/b2-1+ |
Clé InChI |
HIFNWMYZCKNMRR-OWOJBTEDSA-N |
SMILES isomérique |
C1=C(C=C(C(=C1/C=C/[N+](=O)[O-])O)[N+](=O)[O-])Cl |
SMILES canonique |
C1=C(C=C(C(=C1C=C[N+](=O)[O-])O)[N+](=O)[O-])Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















